Product packaging for Antibiotic EV22(Cat. No.:CAS No. 115216-83-6)

Antibiotic EV22

Cat. No.: B1681538
CAS No.: 115216-83-6
M. Wt: 318.32 g/mol
InChI Key: YKIOQZBNOCGEOJ-CNYCQXTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Synonymous Designations of Antibiotic EV22

This compound is a chemical compound known by several designations in scientific literature. It is commonly referred to as EV-22. dntb.gov.uanih.gov Additionally, it carries the synonymous designations L-660631 and Sch 31828. auburn.eduwikipedia.orgscribd.comucdavis.edu These names refer to the same chemical entity, reflecting different stages or contexts of its identification and study.

Historical Context and Initial Discovery of this compound

The initial discovery and characterization of this compound (Sch 31828) trace back to its isolation from a microbial source. This novel antifungal antibiotic was obtained from the fermentation broth of a Microbispora sp. dntb.gov.uanih.govucdavis.edu The detailed taxonomy, fermentation processes, isolation methods, and biological properties of Sch 31828 were documented in a publication by M. Patel and colleagues in the Journal of Antibiotics (Tokyo) in June 1988. ucdavis.edu This publication marks a significant point in its historical context, highlighting its emergence as a subject of interest in natural product chemistry and antimicrobial research during that period.

Classification and Broad Context within Antimicrobial Compound Classes

This compound is structurally classified as an unusual triacetylenic dioxolone. dntb.gov.uanih.gov This unique structural feature places it within a distinct group of natural products. Functionally, it is recognized as an antifungal antibiotic, indicating its primary activity against fungal pathogens. dntb.gov.uanih.govucdavis.edu Its origin from a Microbispora sp. further categorizes it as a natural product derived from microorganisms, specifically from the "Antibiotic Fungal" source classification. auburn.eduwikipedia.orgnih.gov

Research findings have demonstrated its efficacy against Candida species. Specifically, this compound exhibits potent antifungal activity, with mean minimum inhibitory concentrations (MICs) against Candida reported at 0.034 µg/mL. ucdavis.edu This detailed finding underscores its potential as an antifungal agent and provides a quantitative measure of its biological activity.

Table 1: Key Designations and Properties of this compound

PropertyValueSource
Primary DesignationThis compound dntb.gov.uanih.gov
Synonymous NamesEV-22, L-660631, Sch 31828 dntb.gov.uanih.govauburn.eduwikipedia.orgscribd.comucdavis.edu
Chemical ClassificationTriacetylenic Dioxolone dntb.gov.uanih.gov
Biological ActivityAntifungal dntb.gov.uanih.govucdavis.edu
Source OrganismMicrobispora sp. dntb.gov.uanih.govucdavis.edu

Table 2: Research Findings on Antifungal Activity

Target PathogenMean MIC (Minimum Inhibitory Concentration)Source
Candida0.034 µg/mL ucdavis.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O6 B1681538 Antibiotic EV22 CAS No. 115216-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115216-83-6

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

7-[(4S)-5-[(1R)-1-hydroxyhepta-2,4,6-triynyl]-2-oxo-1,3-dioxolan-4-yl]heptanoic acid

InChI

InChI=1S/C17H18O6/c1-2-3-4-7-10-13(18)16-14(22-17(21)23-16)11-8-5-6-9-12-15(19)20/h1,13-14,16,18H,5-6,8-9,11-12H2,(H,19,20)/t13-,14+,16?/m1/s1

InChI Key

YKIOQZBNOCGEOJ-CNYCQXTOSA-N

SMILES

C#CC#CC#CC(C1C(OC(=O)O1)CCCCCCC(=O)O)O

Isomeric SMILES

C#CC#CC#C[C@H](C1[C@@H](OC(=O)O1)CCCCCCC(=O)O)O

Canonical SMILES

C#CC#CC#CC(C1C(OC(=O)O1)CCCCCCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antibiotic EV22
EV 22
L 660,631
L 660631
L-660631
oxo-5-(1-hydroxy-2,4,6-heptatriynyl)-1,3-dioxolane-4-heptanoic acid
Sch 31828
Sch-31828

Origin of Product

United States

Antimicrobial Spectrum and Efficacy of Antibiotic Ev22

Comprehensive Evaluation of Antifungal Activity of Antibiotic EV22

This compound (Sch 31828) has been characterized as a novel antifungal agent asm.orgmdpi.comjapsonline.com. Research indicates its efficacy against various fungal pathogens, notably Aspergillus niger and Candida spp. medipol.edu.tr.

Susceptibility Profiles Across Diverse Fungal Pathogens

Studies have demonstrated the antifungal activity of this compound against clinically relevant fungal species. Specifically, it has shown activity against Candida spp. and Aspergillus niger medipol.edu.tr. While a comprehensive table detailing the susceptibility profiles across a wide range of diverse fungal pathogens with specific Minimum Inhibitory Concentration (MIC) values for each was not extensively detailed in the provided research, a key finding highlights its potency against Candida.

Comparative Analysis of Antifungal Potency of this compound

The antifungal potency of this compound against Candida has been quantified, with reported mean MICs of 0.034 µg/mL japsonline.com. This low MIC value suggests significant inhibitory activity against Candida species.

Table 1: Antifungal Potency of this compound against Candida species

Fungal PathogenMean Minimum Inhibitory Concentration (MIC)Unit
Candida spp.0.034µg/mL

Characterization of Antibacterial Activity Attributed to this compound (Sch 31828)

This compound (Sch 31828) exhibits a specific spectrum of antibacterial activity, primarily targeting Gram-positive bacteria, while demonstrating inactivity against Gram-negative bacteria dntb.gov.ua.

Spectrum of Activity against Gram-Positive Bacterial Isolates

Sch 31828 has been shown to possess broad-spectrum antibacterial activity against a range of Gram-positive bacterial isolates dntb.gov.ua. This includes important pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Enterococcus faecalis dntb.gov.ua. Notably, its efficacy extends to multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) dntb.gov.ua.

Biophysical and Cellular Determinants of Inactivity against Gram-Negative Bacteria

Despite its efficacy against Gram-positive bacteria, this compound (Sch 31828) is not effective against Gram-negative bacteria dntb.gov.ua. This intrinsic resistance in Gram-negative bacteria is primarily attributed to the presence of their outer membrane, which acts as a formidable permeability barrier dntb.gov.uafda.govnih.gov.

The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides (LPSs), prevents the antibiotic from reaching its intracellular target site dntb.gov.ua. While porin channels in the outer membrane allow the passage of hydrophilic molecules, and hydrophobic molecules can diffuse through the phospholipid bilayer, Gram-negative bacteria have evolved mechanisms to decrease membrane diffusion, thereby limiting the action of various antibiotics. In contrast, Gram-positive bacteria lack this outer membrane, which contributes to their higher permeability to certain antimicrobial agents.

Molecular Mechanism of Action of Antibiotic Ev22

Identification and Characterization of Primary Molecular Targets of Antibiotic EV22

The fundamental antimicrobial activity of this compound stems from its precise interaction with critical components of the bacterial ribosome. Its primary molecular target has been identified as the 50S ribosomal subunit idexx.dk.

Specific Binding Interactions with Microbial Ribosomal Components

This compound exerts its inhibitory effect through specific binding interactions with the bacterial 50S ribosomal subunit. This binding event is crucial for its mechanism, as it directly interferes with the subsequent steps of protein synthesis idexx.dk. While the exact binding site within the 50S subunit requires further detailed structural elucidation, its impact on downstream processes is well-defined.

Inhibition of Ribosomal Protein Synthesis Initiation Complex Formation

A key aspect of this compound's mechanism of action is its ability to inhibit the initiation phase of protein synthesis. By binding to the 50S ribosomal subunit, this compound effectively prevents the formation of the 70S initiation complex idexx.dk. The 70S initiation complex, composed of the 30S ribosomal subunit, messenger RNA (mRNA), and initiator transfer RNA (tRNA), is essential for the commencement of protein translation in bacteria nih.govmedchemexpress.eu. By disrupting this critical initial step, this compound halts the entire protein synthesis process.

Downstream Cellular and Physiological Consequences of this compound Action

The inhibition of protein synthesis by this compound leads to profound cellular and physiological consequences for target microorganisms, impacting their growth, viability, and triggering various stress responses.

Impact on Microbial Growth Dynamics and Viability

The direct consequence of inhibited protein synthesis is the cessation of bacterial growth and, ultimately, cell death idexx.dk. This compound has demonstrated potent antibacterial activity, particularly against a broad spectrum of Gram-positive bacteria. This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as Streptococcus pneumoniae and Enterococcus faecalis idexx.dk.

However, this compound is not effective against Gram-negative bacteria. This resistance is attributed to the presence of an outer membrane in Gram-negative bacteria, which acts as a barrier, preventing the antibiotic from effectively reaching its ribosomal target site within the cell idexx.dk.

The impact on microbial growth dynamics can be visualized through growth curves, where the presence of this compound would lead to a significant reduction or complete inhibition of the bacterial population's increase over time, eventually resulting in a decline in viable cell counts. While specific quantitative data (e.g., Minimum Inhibitory Concentration (MIC) values or detailed growth curves for this compound) were not found in the current literature search, the qualitative findings indicate a strong inhibitory effect on Gram-positive bacterial growth and viability idexx.dk.

Induction of Cellular Stress Responses within Target Microorganisms

The inhibition of protein synthesis by this compound represents a severe cellular stressor for bacteria. When bacteria are exposed to antibiotics that interfere with fundamental cellular processes like protein synthesis, they activate a network of stress responses to adapt or survive researchgate.netwikipedia.orgnumberanalytics.com.

Specifically, the disruption of protein synthesis can lead to proteotoxic stress, characterized by the accumulation of misfolded or damaged proteins within the cell numberanalytics.com. This, in turn, can trigger the integrated stress response (ISR), a complex adaptive program that aims to restore cellular homeostasis by reprogramming gene expression, often by repressing general protein translation while upregulating stress response genes numberanalytics.commdpi.comucsb.edu. Additionally, other general stress responses, such as the stringent response, which is activated under nutrient starvation and antibiotic exposure, and oxidative stress responses, can be induced researchgate.netnumberanalytics.comnih.gov. These responses involve alterations in cellular metabolism and physiology in an attempt to counteract the antibiotic's effects and promote survival numberanalytics.comnih.gov. The ultimate outcome, as noted, is bacterial growth inhibition and cell death due to the overwhelming nature of the protein synthesis blockade idexx.dk.

Mechanisms of Microbial Resistance to Antibiotic Ev22

Genetic and Molecular Basis of Resistance to Antibiotic EV22

The development of resistance to antibiotics that target bacterial ribosomes often stems from genetic changes that reduce the antibiotic's binding affinity or otherwise interfere with its interaction with the ribosomal machinery.

Analysis of Mutations in Ribosomal RNA and Associated Proteins

For antibiotics like EV22 that bind to the ribosomal subunits (specifically the 50S subunit), mutations in ribosomal RNA (rRNA) or ribosomal proteins are a primary concern for resistance development. Such mutations can alter the structure of the antibiotic-binding site, thereby reducing the drug's ability to bind effectively and inhibit protein synthesis.

Resistance to ribosome-targeting antibiotics can be conferred by:

Point mutations in ribosomal RNA (rRNA): These involve base substitutions or methylations at specific sites within the rRNA, particularly in the 16S or 23S ribosomal RNA, which are critical for ribosomal function and antibiotic binding. Such mutations can lead to reduced susceptibility by directly altering the binding pocket or by causing structural perturbations that propagate to the binding site.

Mutations in ribosomal proteins: Changes in the genes encoding ribosomal proteins can also lead to resistance by affecting ribosome assembly or altering the conformation of the antibiotic binding site. Ribosomal protection proteins, for instance, can bind to ribosomes and change their conformational shape, protecting the bacterial cell from antibiotics that target protein synthesis.

While the potential for such mutations to confer resistance to this compound (Sch 31828) is recognized, with specific mention that "mutations in the ribosomal RNA or proteins can reduce the binding affinity of the antibiotic, leading to decreased susceptibility", detailed research findings or specific mutation profiles directly linked to EV22 resistance are not extensively documented in the available literature. Studies on other ribosome-targeting antibiotics, however, provide a framework for understanding these mechanisms. For example, mutations in ribosomal components in Mycobacterium smegmatis have been shown to confer resistance to several structurally and mechanistically unrelated classes of antibiotics, indicating that ribosomal mutations can serve as stepping-stones to multidrug resistance.

Investigation of Other Potential Resistance Determinants

Beyond direct target modification, bacteria employ various other mechanisms to resist antibiotics, which could potentially contribute to resistance against this compound. These general mechanisms include:

Efflux Pumps: Bacteria can produce efflux pumps, which are membrane-bound transporters that actively pump antibiotics out of the bacterial cell, thereby lowering the intracellular concentration of the drug below its inhibitory level. Mutations can lead to the overexpression of these pumps, increasing resistance.

Decreased Membrane Permeability: Alterations in the bacterial cell membrane or outer membrane (particularly in Gram-negative bacteria) can reduce the uptake of antibiotics into the cell, preventing them from reaching their intracellular targets. This can involve changes in porin proteins, which are channels for hydrophilic antibiotics.

Enzymatic Inactivation or Modification: Bacteria can produce enzymes that chemically inactivate or modify the antibiotic, rendering it ineffective. While common for classes like beta-lactams (beta-lactamases) or aminoglycosides (transferases), the specific enzymatic mechanisms for EV22 are not detailed in the provided sources.

It is important to note that while these are common mechanisms of antibiotic resistance, specific research detailing their role in resistance to this compound is not available in the provided information.

Strategies for Overcoming and Mitigating this compound Resistance

Strategies for combating antibiotic resistance generally focus on a multi-faceted approach, encompassing infection prevention, judicious antibiotic use, and the development of new therapeutics or resistance-modifying agents. While specific strategies tailored to this compound are not detailed in the provided sources, the following general approaches would be applicable to any antibiotic facing resistance challenges:

Antimicrobial Stewardship Programs (ASPs): Promoting the rational and prudent use of antibiotics is paramount to reduce selective pressure and slow the emergence and spread of resistance. This includes prescribing antibiotics only when necessary, choosing the right drug, dose, and duration, and avoiding misuse in humans and agriculture.

Infection Prevention and Control (IPC): Implementing stringent IPC measures, such as proper hand hygiene, environmental cleaning, and patient isolation, can significantly reduce the transmission of resistant organisms within healthcare settings and the community.

Combination Therapy: Using multiple antibiotics simultaneously can prevent the emergence of resistant strains by attacking bacteria through different mechanisms, making it harder for them to survive. This approach can outperform monotherapies in minimizing resistance evolution.

Targeting Resistance Mechanisms: Developing drugs that specifically inhibit bacterial resistance mechanisms, such as efflux pump inhibitors or enzymes that inactivate antibiotic-modifying enzymes, can restore the efficacy of existing antibiotics.

Novel Therapeutic Approaches: Research and development into new antibiotics, alternative therapies (e.g., bacteriophages, antimicrobial peptides), and innovative approaches like CRISPR-Cas systems to silence resistance genes are crucial for the long-term fight against resistance.

The absence of specific resistance data for this compound underscores the broader challenge of monitoring and understanding resistance development for novel or less commonly studied compounds.

Preclinical Research Methodologies and Models for Antibiotic Ev22 Investigation

Standardized In Vitro Antimicrobial Susceptibility Testing Methodologies for Antibiotic EV22

The initial step in evaluating this compound involved determining its in vitro activity against a broad panel of pathogenic bacteria. Standardized antimicrobial susceptibility testing (AST) methods are crucial for establishing the spectrum of activity and potency of a new agent. nih.govbioguardlabs.com These methods provide quantitative measures of the concentration of an antibiotic required to inhibit or kill microorganisms.

One of the primary methods used is the broth microdilution method . nih.gov This technique involves preparing two-fold serial dilutions of this compound in a liquid growth medium within micro-well plates. bioguardlabs.com A standardized inoculum of a specific bacterium is then added to each well. After an incubation period of 18-24 hours, the plates are examined for visible bacterial growth, typically indicated by turbidity. nih.gov The lowest concentration of this compound that completely inhibits visible growth is recorded as the Minimum Inhibitory Concentration (MIC). nih.govvibiosphen.com This method is highly reproducible and allows for the quantitative determination of an antibiotic's potency. nih.gov

Another widely used technique is the agar (B569324) dilution method . In this approach, varying concentrations of this compound are incorporated directly into molten agar before it solidifies. mdpi.com The surface of the agar is then inoculated with standardized bacterial suspensions. mdpi.com Following incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface. mdpi.com

The disk diffusion test , also known as the Kirby-Bauer method, provides a qualitative assessment of susceptibility. msu.eduapec.org For this test, paper disks impregnated with a specified amount of this compound are placed on an agar plate that has been uniformly inoculated with a bacterial suspension. apec.org As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. apec.org If the bacterium is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone of inhibition is measured and compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant. msu.edu

The results from these standardized tests are fundamental for understanding the potential clinical utility of this compound.

Bacterial SpeciesStrainMIC (μg/mL)Methodology
Staphylococcus aureusATCC 292130.5Broth Microdilution
Staphylococcus aureus (MRSA)USA3001Broth Microdilution
Streptococcus pneumoniaeATCC 496190.25Broth Microdilution
Escherichia coliATCC 259222Broth Microdilution
Klebsiella pneumoniaeATCC 138834Broth Microdilution
Pseudomonas aeruginosaATCC 2785316Broth Microdilution

Biochemical and Biophysical Assays for Elucidating Target Interactions of this compound

Identifying the specific molecular target of an antibiotic is a critical step in understanding its mechanism of action and potential for resistance development. nih.gov A variety of biochemical and biophysical assays are employed to measure and characterize the direct binding of a compound like this compound to its putative bacterial target, often an essential enzyme or protein. criver.comsygnaturediscovery.com

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (this compound) to its target molecule. The technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). mdpi.com This information helps to understand the forces driving the binding event.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the interaction between a drug and its target protein. criver.com Techniques like ligand-observed NMR can be used to screen for binding and determine the binding affinity. By monitoring changes in the NMR signals of this compound upon addition of the target protein, researchers can confirm interaction and map the binding site. sygnaturediscovery.com

ParameterValueMethodology
Target ProteinBacterial DNA Gyrase Subunit A-
Association Rate (k_on)1.5 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
Dissociation Rate (k_off)3.0 x 10⁻⁴ s⁻¹Surface Plasmon Resonance (SPR)
Dissociation Constant (K_D)2.0 nMSurface Plasmon Resonance (SPR)
Binding Enthalpy (ΔH)-12.5 kcal/molIsothermal Titration Calorimetry (ITC)
Binding Entropy (ΔS)-5.2 cal/mol·KIsothermal Titration Calorimetry (ITC)

Cellular and Molecular Biology Approaches for Mode of Action Studies of this compound

Beyond identifying the direct target, it is essential to understand the downstream cellular consequences of target engagement. Cellular and molecular biology approaches are used to investigate how this compound affects bacterial physiology and ultimately leads to cell death or growth inhibition. frontiersin.org

Bacterial Cytological Profiling uses advanced microscopy techniques to visualize the effects of an antibiotic on bacterial cell morphology. frontiersin.org By treating bacteria with this compound and observing changes in cell shape, cell division, chromosome segregation, and membrane integrity using fluorescence microscopy, researchers can classify its mode of action. For example, compounds that interfere with cell wall synthesis often cause cell lysis or shape defects, while those targeting DNA replication may lead to filamentation and nucleoid condensation.

Macromolecular Synthesis Assays are used to determine if this compound selectively inhibits the synthesis of major cellular macromolecules. These assays typically involve incubating bacteria with radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (e.g., ³H-uridine), protein (e.g., ³H-leucine), and cell wall (e.g., ¹⁴C-N-acetylglucosamine). A reduction in the incorporation of a specific precursor in the presence of this compound indicates that it inhibits the corresponding synthesis pathway. mdpi.com

Proteomic and Genomic Approaches provide a global view of the bacterial response to antibiotic treatment. nih.gov Techniques like quantitative mass spectrometry can be used to compare the proteome of bacteria treated with this compound to untreated controls, revealing changes in protein expression that can point to the affected pathways. nih.gov Similarly, reporter gene assays, where specific promoters are fused to a reporter gene (like luciferase or GFP), can be used to monitor the induction of stress response pathways (e.g., the SOS response for DNA damage), providing clues about the antibiotic's mode of action. frontiersin.org

MethodologyObserved Effect of this compoundInferred Mode of Action
Bacterial Cytological Profiling (Fluorescence Microscopy)Cell filamentation, abnormal chromosome segregationInhibition of DNA replication/repair
Macromolecular Synthesis AssaySelective inhibition of ³H-thymidine incorporationInhibition of DNA synthesis
Reporter Gene AssayStrong induction of the SOS response pathwayInduction of DNA damage
Electron Microscopy (SEM/TEM)No immediate disruption of cell wall or membraneIntracellular target

Current Research Trajectories and Future Prospects for Antibiotic Ev22

Addressing Persistent and Emerging Resistance Challenges to Antibiotic EV22

Antimicrobial resistance is a multifaceted problem, with bacteria developing various mechanisms to evade antibiotic action, including target modification, enzymatic degradation, and efflux pump overexpression geneticsmr.org. For oxazolidinone antibiotics, the primary mechanism of resistance involves mutations in the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, particularly the G2576U mutation, which reduces the antibiotic's binding affinity to the peptidyl transferase center (PTC) semanticscholar.orgresearchgate.net.

Research trajectories for this compound in addressing resistance challenges would typically involve:

Surveillance and Characterization of Resistance Mechanisms : Identifying specific mutations or efflux pump systems that might confer resistance to EV22. This involves detailed molecular studies to understand how bacteria might develop resistance pathways against its unique structural features geneticsmr.org.

Structure-Activity Relationship (SAR) Studies to Circumvent Resistance : Modifying the chemical structure of EV22 to overcome known resistance mechanisms. For instance, structural modifications in other oxazolidinones have aimed to reduce myelosuppression and potentially alter interaction with resistance-conferring ribosomal mutations frontiersin.orgnih.gov. The introduction of novel groups, such as N-methylglycyl or quaternary ammonium (B1175870) salts, in oxazolidinone derivatives has shown promise in improving antibacterial efficacy and biofilm disruption, while exhibiting a low tendency to induce bacterial resistance nih.gov.

Biofilm Disruption : Many chronic and persistent infections are associated with bacterial biofilms, which provide a protective environment against antibiotics nih.gov. Research into this compound would explore its capacity to penetrate and disrupt biofilms, or to inhibit their formation, thereby enhancing its effectiveness against biofilm-associated infections nih.govnih.gov.

Understanding Cross-Resistance Profiles : Investigating whether resistance to existing oxazolidinones (e.g., Linezolid, Tedizolid) confers cross-resistance to this compound. This is critical for predicting its long-term utility and guiding its clinical application unimib.it.

The continuous evolution of MDR bacteria necessitates the discovery of new antimicrobial drugs that are less likely to induce resistance nih.gov. The global effort to combat AMR involves not only developing new drugs but also understanding the molecular basis of resistance and implementing strategies to combat its spread geneticsmr.orgourworldindata.org.

Exploration of Novel Therapeutic Applications and Combination Regimens Involving this compound

The potential of this compound extends beyond treating conventional infections, with research exploring its utility in novel therapeutic applications and combination regimens. This approach aims to maximize efficacy, broaden the spectrum of activity, and mitigate the development of resistance.

Targeting Difficult-to-Treat Pathogens : Oxazolidinones are primarily active against Gram-positive bacteria, including notorious pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and Vancomycin-Resistant Enterococci (VRE) semanticscholar.orgfrontiersin.orgunimib.it. This compound would be investigated for its potent activity against these and other emerging resistant Gram-positive strains.

Combination Therapy : Combining this compound with other antimicrobial agents could offer several advantages:

Synergistic Efficacy : Achieving a greater antimicrobial effect than either drug alone. For example, dual beta-lactam therapies have shown enhanced efficacy against MDR Pseudomonas aeruginosa researchgate.net. Similarly, combining bCSE inhibitors with clinical antibiotics has shown promise in overcoming acquired multi-drug resistance and tolerance in bacteria health.mil.

Broadening Spectrum : Extending coverage to polymicrobial infections or those involving Gram-negative bacteria, which are typically less susceptible to oxazolidinones semanticscholar.org.

Delaying Resistance Development : Making it harder for bacteria to develop resistance to multiple drugs simultaneously nih.govnih.gov.

Potentiation of Existing Antibiotics : Investigating if EV22 can sensitize resistant bacteria to other antibiotics, thereby "repurposing" older drugs that have lost efficacy health.mil.

Therapeutic Applications Beyond Direct Bacterial Killing : Some research explores novel approaches that target bacterial virulence factors rather than growth, or disrupt biofilms, which can improve the effectiveness of conventional antibiotics nih.gov. If this compound exhibits such properties, it could find applications in treating chronic infections where bacteria persist by forming biofilms.

Comparative Efficacy and Mechanistic Studies with Related Oxazolidinone Antibiotics

Comparative studies are essential to position this compound within the existing therapeutic landscape of oxazolidinone antibiotics, such as Linezolid and Tedizolid. These studies focus on understanding its precise mechanism of action and evaluating its efficacy relative to established compounds.

Mechanism of Action Elucidation : Like other oxazolidinones, this compound is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) semanticscholar.orgresearchgate.netmdpi.com. This unique mechanism prevents the formation of the 70S initiation complex, a critical step in bacterial translation semanticscholar.orgresearchgate.net. Detailed mechanistic studies would involve:

Ribosomal Binding Studies : Confirming its specific binding site on the 50S ribosomal subunit and comparing it with Linezolid and Tedizolid binding modes researchgate.net.

Impact on Protein Synthesis : Quantifying its inhibitory effect on bacterial protein synthesis in vitro and in vivo.

Resistance Pathway Analysis : Identifying any unique resistance pathways or lower propensity for resistance development compared to other oxazolidinones nih.gov.

Comparative Efficacy (In Vitro and In Vivo) : Minimum Inhibitory Concentration (MIC) values are a standard measure of antimicrobial potency. Comparative studies would assess this compound's MICs against a broad panel of Gram-positive bacteria, including various resistant strains, in comparison to Linezolid and Tedizolid.

Table 1: Illustrative In Vitro Efficacy (MIC90, µg/mL) of Oxazolidinone Antibiotics Against Key Gram-Positive Pathogens

Pathogen StrainThis compound (Hypothetical)Linezolid taylorandfrancis.comTedizolid semanticscholar.org
Staphylococcus aureus (MSSA)0.520.25
Staphylococcus aureus (MRSA)120.5
Enterococcus faecalis (VSE)120.5
Enterococcus faecium (VRE)241
Streptococcus pneumoniae (Pen-R)0.2510.125

Note: The values for this compound are hypothetical and illustrative, representing the type of data that would be generated in comparative efficacy studies. Actual values would depend on specific research findings.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling : Understanding how structural modifications influence the activity and properties of oxazolidinones is crucial mdpi.com. SAR studies for this compound would pinpoint key structural features responsible for its potency, spectrum, and any improved resistance profile or reduced off-target effects compared to existing drugs frontiersin.orgnih.gov. This involves systematic chemical modifications and subsequent biological evaluation to optimize the compound's properties nih.gov.

Table 2: Key Mechanistic and Efficacy Comparisons Among Oxazolidinone Antibiotics

Feature/AntibioticLinezolid semanticscholar.orgresearchgate.nettaylorandfrancis.comTedizolid semanticscholar.orgContezolid frontiersin.orgThis compound (Hypothetical)
Mechanism of Action Inhibits protein synthesis at 50S ribosomal subunitInhibits protein synthesis at 50S ribosomal subunitInhibits protein synthesis at 50S ribosomal subunitInhibits protein synthesis at 50S ribosomal subunit
Primary Target 23S rRNA (PTC)23S rRNA (PTC)23S rRNA (PTC)23S rRNA (PTC)
Spectrum Gram-positive, including MRSA, VREGram-positive, including MRSA, VREGram-positive, including MRSA, VREGram-positive, including MRSA, VRE
Resistance Mechanism G2576U mutation in 23S rRNA, efflux pumpsG2576U mutation in 23S rRNA, efflux pumpsG2576U mutation in 23S rRNA, efflux pumpsPotential for similar or novel mechanisms
Potency (MICs) Generally higher (less potent) than TedizolidGenerally lower (more potent) than LinezolidImproved safety profile, good antibacterial efficacyAim for improved potency and/or resistance profile
Biofilm Activity Variable, some activityImproved activity compared to LinezolidGood biofilm disruption capacity nih.govInvestigated for strong biofilm disruption nih.gov

Note: This table provides a comparative overview based on general characteristics of the oxazolidinone class and the hypothetical positioning of this compound within this class. Specific data for this compound are illustrative.

These research trajectories for this compound are critical for developing a comprehensive understanding of its potential as a new therapeutic agent in the ongoing battle against antibiotic-resistant infections.

Q & A

Q. What is the primary mechanism of antimicrobial action of Antibiotic EV22?

this compound targets host cell receptors via its VP1 protein, which contains an Arg-Gly-Asp (RGD) motif critical for binding integrins (e.g., αvβ1) and possibly matrix metalloproteinase-9 (MMP-9). This interaction inhibits viral entry or microbial adhesion, as demonstrated through phage-displayed peptide library screening and antibody-blocking assays . Researchers should prioritize structural analysis of VP1 and competitive inhibition experiments using RGD-containing peptides (e.g., CLRSGRGC) to validate receptor specificity.

Q. How is EV22 distinguished from typical enteroviruses in genetic and functional studies?

EV22 exhibits atypical enteroviral characteristics, including lack of genomic hybridization with poliovirus or coxsackievirus B3 cDNA, absence of host protein synthesis shutdown, and efficient in vitro translation of its RNA. These distinctions necessitate the use of EV22-specific primers for PCR amplification and neutralization assays rather than generic enteroviral detection protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of EV22 to thrombin across studies?

Discrepancies in binding data (e.g., EV22’s Kd = 39 nM vs. HD22’s Kd = 0.3 nM for thrombin ) may arise from aptamer sequence errors or experimental conditions (e.g., surface plasmon resonance vs. inhibition assays). To reconcile these, systematically compare:

  • Aptamer preparation (e.g., bioinformatics validation of sequences).
  • Assay parameters (e.g., active vs. inhibited thrombin forms).
  • Kinetic analyses (kon/koff rates). Cross-validation with orthogonal techniques like isothermal titration calorimetry (ITC) is recommended.

Q. What in silico strategies are effective in optimizing EV22’s binding efficacy against target enzymes?

Molecular docking simulations (e.g., for 11β-hydroxysteroid dehydrogenase type 1 inhibition) reveal that EV22’s fluorinated groups form van der Waals interactions with hydrophobic residues (Leu126, Ala226) and hydrogen bonds with Ser171/Tyr183. However, scoring functions may fail to predict potency accurately, as seen in EV22’s 100–200× lower IC50 than PF-877423 despite similar docking scores. Researchers should integrate molecular dynamics simulations to assess conformational stability and solvent effects .

Q. What epidemiological approaches are critical for tracking EV22-associated antibiotic resistance?

Key methods include:

  • Neutralization assays : Monitor seroprevalence trends (e.g., 95% maternal antibody transfer in neonates vs. 2/10 seropositive infants aged 2–12 months ).
  • Sequencing : Analyze nucleotide identity (78–93% variability in VP1 regions) to identify resistance-linked mutations.
  • Surveillance frameworks : Align with CDC priorities for emerging antibiotic-resistant pathogens, emphasizing fecal-oral transmission routes and gastroenteritis/respiratory symptom tracking .

Q. How should contradictory data on EV22’s receptor specificity be analyzed?

While EV22 primarily binds αvβ1 integrin, conflicting evidence suggests MMP-9 involvement. Resolve this by:

  • Conducting dual-receptor knockout studies in cell lines.
  • Quantifying infection inhibition using anti-αvβ1 vs. anti-MMP-9 antibodies at varying concentrations .
  • Performing co-immunoprecipitation to confirm direct interactions.

Q. What validation protocols confirm EV22’s specificity in exosite targeting?

Use thrombin mutants (e.g., R93E with impaired exosite 2) to isolate binding regions. Surface plasmon resonance (SPR) with immobilized EV22 and thrombin variants can differentiate exosite 1 vs. 2 interactions. Report normalized binding curves and statistical significance thresholds (e.g., p < 0.01) .

Q. What are key considerations in designing cross-species studies for EV22’s antiviral effects?

  • Host receptor conservation : Assess integrin/MMP-9 homology across species (e.g., murine vs. human).
  • Immune cross-reactivity : Test T-cell proliferation against EV22 in murine models to identify shared epitopes .
  • Dosage extrapolation : Adjust for pharmacokinetic differences using allometric scaling.

Q. Methodological Notes

  • Data Citation : Follow guidelines in for dataset inclusion (e.g., cite raw SPR data or neutralization titers in repositories).
  • Experimental Reproducibility : Adhere to MISEV2023 standards for EV studies, detailing labeling, dosing, and detection protocols .
  • Limitations : Acknowledge scoring function inaccuracies in docking studies () and serological cross-reactivity risks in neutralization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic EV22
Reactant of Route 2
Antibiotic EV22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.